8-Chloro-6-hydroxyoctanoic acid ethyl ester
CAS No.: 1070-65-1
Cat. No.: VC21008258
Molecular Formula: C10H19ClO3
Molecular Weight: 222.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1070-65-1 |
|---|---|
| Molecular Formula | C10H19ClO3 |
| Molecular Weight | 222.71 g/mol |
| IUPAC Name | ethyl 8-chloro-6-hydroxyoctanoate |
| Standard InChI | InChI=1S/C10H19ClO3/c1-2-14-10(13)6-4-3-5-9(12)7-8-11/h9,12H,2-8H2,1H3 |
| Standard InChI Key | YSFJHUHDLIFMPB-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCCCC(CCCl)O |
| Canonical SMILES | CCOC(=O)CCCCC(CCCl)O |
Introduction
8-Chloro-6-hydroxyoctanoic acid ethyl ester, also known as ethyl 8-chloro-6-hydroxyoctanoate, is a chemical compound with the molecular formula C₁₀H₁₉ClO₃ and a molecular weight of 222.71 g/mol . This compound is of interest in various fields, including organic synthesis and biological studies, due to its unique structural features and potential applications.
Synthesis and Production
The synthesis of 8-Chloro-6-hydroxyoctanoic acid ethyl ester can involve multi-step reactions. For instance, one method involves the reduction of 8-chloro-6-oxooctanoic acid alkyl esters using alcohol dehydrogenases or carbonyl reductases, which can yield chiral esters . Another approach might involve a series of chemical transformations starting from simpler precursors.
Biological Activity and Applications
This compound is used in biological studies, particularly as a chiral precursor for the synthesis of therapeutic agents like α-lipoic acid. α-Lipoic acid is known for its antioxidant properties and is used in treating diabetic neuropathy. The compound's ability to undergo enantioselective reactions makes it valuable in producing specific enantiomers with enhanced biological activity.
Research Findings
Research on 8-Chloro-6-hydroxyoctanoic acid ethyl ester highlights its role in drug development and synthesis. For example, enzymatic methods using lipases facilitate the enantioselective transacylation of this ester with vinyl acetate, yielding high-purity lipoic acid derivatives. Additionally, its unique structural features contribute to its potential as a chiral building block in organic synthesis.
Safety and Handling
As with many chemical compounds, proper safety measures are necessary when handling 8-Chloro-6-hydroxyoctanoic acid ethyl ester. It is classified with hazard symbols and risk codes indicating potential irritation to the skin, eyes, and respiratory system . Therefore, handling should be done in well-ventilated areas with appropriate protective gear.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume